molecular formula C27H32ClN7O2 B11413552 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide

Cat. No.: B11413552
M. Wt: 522.0 g/mol
InChI Key: IBTZJLVVOHZPBM-UHFFFAOYSA-N
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Description

The compound 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide is a complex organic molecule that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a triazole ring, quinazoline moiety, and piperazine ring, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Formation: The quinazoline moiety is often formed through a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Coupling Reactions: The triazole and quinazoline intermediates are then coupled using suitable reagents and conditions to form the triazoloquinazoline core.

    Functional Group Modifications: The final steps involve introducing the piperazine ring and other functional groups through nucleophilic substitution or other appropriate reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various substituents, such as halogens, alkyl groups, or other functional groups.

Scientific Research Applications

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as cancer, infections, and inflammatory conditions.

    Industry: It may be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide: can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but have different biological activities and applications.

    1,2,3-Triazoles: These compounds have a different triazole ring structure and are used in various pharmaceutical and industrial applications.

    Quinazoline Derivatives: Compounds with a quinazoline core but different substituents, leading to diverse biological activities.

The uniqueness of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H32ClN7O2

Molecular Weight

522.0 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide

InChI

InChI=1S/C27H32ClN7O2/c1-32-15-17-33(18-16-32)14-6-13-29-25(36)12-11-24-30-31-27-34(19-20-7-2-4-9-22(20)28)26(37)21-8-3-5-10-23(21)35(24)27/h2-5,7-10H,6,11-19H2,1H3,(H,29,36)

InChI Key

IBTZJLVVOHZPBM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl

Origin of Product

United States

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